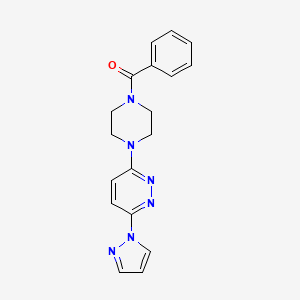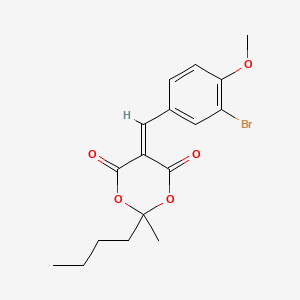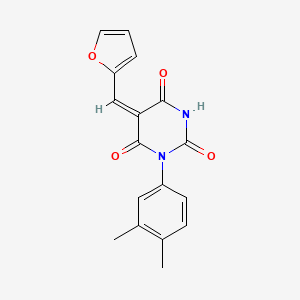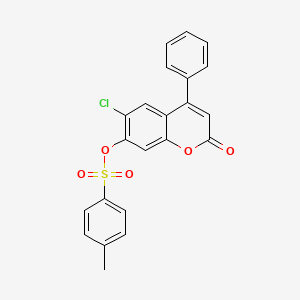
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BPP belongs to the class of pyridazine derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine is not fully understood. However, several studies have suggested that 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exerts its biological effects by binding to specific targets, such as enzymes and receptors. For example, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine inhibits the proliferation and migration of cancer cells. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has also been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been reported to exhibit anti-viral activity against several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is its potential applications in drug development. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activity, making it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine. One area of research could focus on elucidating the mechanism of action of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine. Understanding how 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exerts its biological effects could lead to the development of more effective drugs. Another area of research could focus on improving the solubility of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine, which could enhance its efficacy in vivo. Additionally, further studies could investigate the potential applications of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exhibits anti-cancer, anti-inflammatory, and anti-viral activity, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine and to improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine involves the reaction of 4-benzoylpiperazine and 6-chloro-1-(1H-pyrazol-1-yl)pyridazine in the presence of a base. The reaction yields 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine as a white crystalline powder with a melting point of 230-232°C. The purity of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been extensively studied for its potential applications in drug development. Several studies have reported that 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exhibits anti-cancer activity by inhibiting the growth of cancer cells. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been reported to exhibit anti-viral activity against several viruses, including HIV, HSV, and HCV.
Propriétés
IUPAC Name |
phenyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMGPMKEHMWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)


![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)

![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)